molecular formula C14H18N2O B2475924 4-((2-(Hydroxymethyl)piperidin-1-yl)methyl)benzonitrile CAS No. 1308627-60-2

4-((2-(Hydroxymethyl)piperidin-1-yl)methyl)benzonitrile

Cat. No.: B2475924
CAS No.: 1308627-60-2
M. Wt: 230.311
InChI Key: SOHDKKWGVWTHRS-UHFFFAOYSA-N
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Description

4-((2-(Hydroxymethyl)piperidin-1-yl)methyl)benzonitrile is a versatile chemical building block of significant interest in medicinal chemistry and pharmaceutical research. This compound features a benzonitrile core linked to a piperidine ring that is functionalized with a hydroxymethyl group, a structure that is commonly explored in the development of novel therapeutic agents . Its molecular framework makes it a valuable intermediate for constructing more complex molecules, particularly through further functionalization of the reactive hydroxymethyl group or utilization of the nitrile group in various synthetic transformations. In scientific research, this compound serves as a key precursor in synthesis. The piperidine scaffold is a privileged structure in drug discovery, frequently found in molecules with biological activity . The presence of the hydroxymethyl group offers a handle for conjugation, esterification, or other derivatization reactions, allowing researchers to create a diverse library of compounds for structure-activity relationship (SAR) studies. While a specific CAS number for the 2-isomer was not identified in the search results, highlighting its status as a distinct and potentially novel analog, its structural similarity to other piperidine-based building blocks underscores its utility . Researchers are investigating its potential application in various high-potency pharmaceutical candidates. It is critical to note that certain piperidine-derived compounds, especially those with structural similarities to potent opioids like fentanyl, may be subject to regulatory control, as seen in legislation like Mississippi House Bill 1608, which aims to schedule numerous synthetic substances with no legitimate medical use . Please be advised: This product is intended for research purposes and laboratory use only. It is strictly not for diagnostic, therapeutic, or any human or veterinary use, and it is not a drug or medicine. Regulatory landscapes for research chemicals can change; it is the responsibility of the purchaser to ensure their work complies with all local, state, and federal regulations.

Properties

IUPAC Name

4-[[2-(hydroxymethyl)piperidin-1-yl]methyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O/c15-9-12-4-6-13(7-5-12)10-16-8-2-1-3-14(16)11-17/h4-7,14,17H,1-3,8,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOHDKKWGVWTHRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)CO)CC2=CC=C(C=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((2-(Hydroxymethyl)piperidin-1-yl)methyl)benzonitrile typically involves the reaction of piperidine derivatives with benzonitrile compoundsThe reaction conditions often involve the use of organic solvents such as dichloromethane or ethanol, and catalysts like palladium or nickel to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include steps such as purification through recrystallization or chromatography to obtain the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

4-((2-(Hydroxymethyl)piperidin-1-yl)methyl)benzonitrile undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.

    Reduction: The nitrile group can be reduced to form an amine.

    Substitution: The piperidine ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

Major Products

Scientific Research Applications

Medicinal Chemistry

4-((2-(Hydroxymethyl)piperidin-1-yl)methyl)benzonitrile is primarily explored for its potential therapeutic properties:

  • Pharmacological Studies : Research indicates that compounds with similar structures often exhibit significant biological activities, including interactions with various receptors and enzymes involved in disease processes.
  • Drug Development : The compound serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders due to its structural similarities to known piperidine-based drugs .

Industrial Applications

In addition to its pharmaceutical applications, this compound may be utilized in:

  • Chemical Processes : As a building block in the synthesis of new materials and chemical processes, contributing to advancements in material science and organic chemistry.

Case Studies and Research Findings

Recent studies have highlighted the significance of piperidine derivatives in pharmacology:

  • Antimicrobial Activity : Research on structurally similar compounds has revealed promising antimicrobial properties, suggesting that this compound could exhibit similar effects .
  • Anticancer Potential : Some derivatives have been tested for anticancer activity against various cell lines, indicating a potential avenue for further exploration of this compound's efficacy in cancer treatment .

Mechanism of Action

The mechanism of action of 4-((2-(Hydroxymethyl)piperidin-1-yl)methyl)benzonitrile involves its interaction with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with biological molecules, while the benzonitrile moiety can participate in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    4-((2-(Hydroxymethyl)piperidin-1-yl)methyl)benzylamine: Similar structure but with an amine group instead of a nitrile.

    4-((2-(Carboxymethyl)piperidin-1-yl)methyl)benzonitrile: Similar structure but with a carboxyl group instead of a hydroxymethyl group.

Uniqueness

4-((2-(Hydroxymethyl)piperidin-1-yl)methyl)benzonitrile is unique due to its combination of a piperidine ring, hydroxymethyl group, and benzonitrile moiety. This unique structure allows it to participate in a variety of chemical reactions and interact with biological targets in ways that similar compounds may not .

Biological Activity

4-((2-(Hydroxymethyl)piperidin-1-yl)methyl)benzonitrile, also known by its CAS number 180847-37-4, is a piperidine derivative that has attracted interest due to its potential biological activities. This compound features a unique structural configuration that combines a piperidine ring with a hydroxymethyl group and a benzonitrile moiety, which may significantly influence its pharmacological properties.

  • Chemical Formula : C₁₄H₁₈N₂O
  • Molecular Weight : 230.31 g/mol
  • CAS Number : 180847-37-4

Synthesis and Preparation

The synthesis of this compound typically involves the reaction of 4-(chloromethyl)benzonitrile with 2-(hydroxymethyl)piperidine under basic conditions. Common solvents used include dichloromethane or toluene, and bases like sodium hydroxide or potassium carbonate facilitate the nucleophilic substitution reaction. The reaction conditions are often optimized for yield and purity through methods such as recrystallization or chromatography .

Biological Activity

Research indicates that compounds similar to this compound exhibit various biological activities, particularly in the realms of antimicrobial and antiviral properties. Preliminary studies suggest that derivatives of piperidine can possess significant activity against both Gram-positive and Gram-negative bacteria, making them candidates for therapeutic applications .

Antimicrobial and Antiviral Properties

Studies have shown that piperidine derivatives can inhibit bacterial growth with low micromolar minimal inhibitory concentrations (MIC). For instance, certain synthesized benzimidazoles with a piperidine structure have demonstrated effectiveness against clinically relevant bacteria, including enterococci . Furthermore, the structural components of this compound may enhance its binding affinity to biological targets, potentially increasing its efficacy as an antimicrobial agent .

Case Study: Antibacterial Activity

In a study evaluating antibacterial activities of piperidine derivatives, several compounds were synthesized and tested against common bacterial strains. The results indicated that some derivatives exhibited potent antibacterial effects with MIC values in the low micromolar range. This suggests that this compound could be further explored as a lead compound for developing new antibacterial agents .

Comparative Analysis of Similar Compounds

Compound NameChemical FormulaUnique Features
This compoundC₁₄H₁₈N₂OHydroxymethyl substitution on the piperidine ring
3-{[4-(Hydroxymethyl)piperidin-1-yl]methyl}benzonitrileC₁₄H₁₈N₂OVariation in hydroxymethyl position
2-((3-Hydroxypiperidin-1-yl)methyl)benzonitrileC₁₃H₁₆N₂ODifferent substitution pattern on the piperidine ring

The uniqueness of this compound lies in its specific arrangement of functional groups, which may enhance its binding affinity and selectivity for certain biological targets compared to other similar compounds .

Q & A

Q. What are the established synthetic pathways for 4-((2-(Hydroxymethyl)piperidin-1-yl)methyl)benzonitrile, and what key reaction steps are involved?

The synthesis involves multi-step reactions, starting with functionalization of the piperidine ring. Key steps include:

  • Hydroxymethylation : Introduction of the hydroxymethyl group to 2-piperidinemethanol under basic conditions.
  • Coupling : Reaction with a benzonitrile derivative using coupling agents like EDC/HOBt.
  • Optimization : Temperature control (0–5°C for exothermic steps) and inert atmospheres to prevent oxidation. Evidence from crystallographic studies confirms the use of similar intermediates in antimalarial agent synthesis .

Q. Which spectroscopic and crystallographic methods are critical for confirming the compound’s structure?

  • ¹H/¹³C NMR : Assigns proton and carbon environments (e.g., benzonitrile C≡N stretch at ~2220 cm⁻¹ in IR).
  • HRMS : Verifies molecular weight (e.g., [M+H]⁺ calculated for C₁₄H₁₇N₂O: 245.1284).
  • X-ray crystallography : Resolves chair conformations of piperidine rings and van der Waals interactions in crystal packing .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • PPE : Gloves, lab coats, and goggles to avoid skin/eye contact.
  • Ventilation : Use fume hoods during synthesis.
  • Waste disposal : Segregate chemical waste and consult institutional guidelines. Safety data sheets for analogous compounds emphasize these measures .

Advanced Research Questions

Q. How can researchers address challenges in regioselectivity during the alkylation step of synthesis?

  • Protecting groups : Temporarily block reactive sites (e.g., hydroxyl groups) to direct alkylation.
  • Catalytic systems : Use palladium or nickel catalysts to enhance selectivity.
  • Monitoring : Track reaction progress via TLC or LC-MS to optimize conditions. Evidence from hydantoin derivative synthesis highlights similar strategies .

Q. What in vitro assays are recommended to evaluate anticancer potential?

  • MTT assay : Test cytotoxicity against cell lines (e.g., MCF-7, HeLa) with IC₅₀ calculations.
  • Apoptosis assays : Annexin V/PI staining via flow cytometry.
  • Molecular docking : Predict interactions with targets like tubulin or kinases. Studies on piperidine-containing intermediates validate these approaches .

Q. How do structural modifications influence bioactivity in benzonitrile derivatives?

  • Hydroxymethyl groups : Enhance hydrogen bonding with enzymatic targets (e.g., kinases).
  • Piperidine substitution : Electron-donating groups (e.g., -OH, -CH₃) improve solubility and binding. Comparative SAR studies with analogues (e.g., 4-(4-methylpiperidin-1-yl)butanenitrile) quantify these effects .

Q. How should contradictions between theoretical and experimental elemental analysis data be resolved?

  • Purification : Re-crystallize or use column chromatography to remove impurities.
  • Advanced techniques : Employ combustion analysis or ICP-MS for trace element quantification.
  • Cross-validation : Confirm results with HRMS and NMR integration ratios. Elemental analysis discrepancies in benzoylpiperidine derivatives were resolved using these methods .

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